1-(1-benzylpiperidin-4-yl)-4-ethylpiperazine
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Overview
Description
Preparation Methods
The synthesis of 1-(1-benzylpiperidin-4-yl)-4-ethylpiperazine typically involves the reaction of 1-benzylpiperidin-4-ylamine with 4-ethylpiperazine. The reaction is carried out under controlled conditions, often using solvents such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(1-Benzylpiperidin-4-yl)-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as therapeutic agents for central nervous system disorders.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industry: It is used in the synthesis of other chemical compounds and materials, contributing to the development of new products and technologies.
Mechanism of Action
The mechanism of action of 1-(1-benzylpiperidin-4-yl)-4-ethylpiperazine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Benzylpiperidin-4-yl)-4-ethylpiperazine can be compared with other piperidine derivatives, such as:
1-Benzylpiperidin-4-ylideneacetohydrazide: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide: Another related compound with different substituents, which may result in different biological activities and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3/c1-2-19-12-14-21(15-13-19)18-8-10-20(11-9-18)16-17-6-4-3-5-7-17/h3-7,18H,2,8-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBGUYCTULHBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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